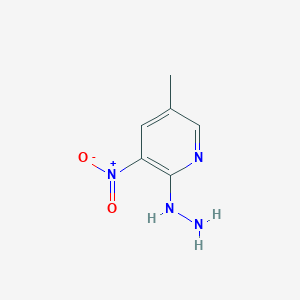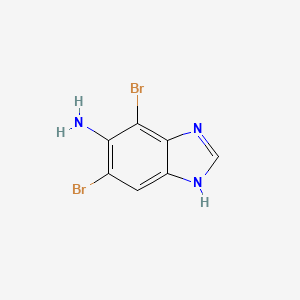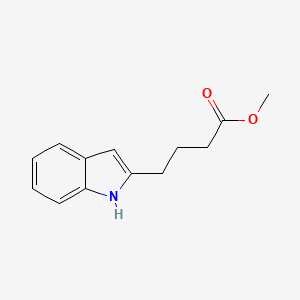
Methyl 4-(1H-indol-2-yl)butanoate
Descripción general
Descripción
Methyl 4-(1H-indol-2-yl)butanoate, also known as MIB, is a synthetic compound that belongs to the indole family. It is a white crystalline powder that has a molecular weight of 261.3 g/mol. MIB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
Methyl 4-(1H-indol-2-yl)butanoate exerts its effects on the central nervous system by modulating the activity of neurotransmitters. It has been shown to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a norepinephrine transporter inhibitor. These actions result in increased levels of dopamine, serotonin, and norepinephrine in the brain, which can have a variety of effects on behavior and mood.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(1H-indol-2-yl)butanoate has been shown to have a variety of effects on biochemical and physiological processes in the body. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which can have effects on mood, behavior, and cognition. Methyl 4-(1H-indol-2-yl)butanoate has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(1H-indol-2-yl)butanoate in scientific research is its ability to modulate the activity of neurotransmitters, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using Methyl 4-(1H-indol-2-yl)butanoate is that it can have off-target effects on other receptors and transporters, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-(1H-indol-2-yl)butanoate. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety. Another area of interest is its potential use as a tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, further research is needed to better understand the mechanisms of action of Methyl 4-(1H-indol-2-yl)butanoate and its potential off-target effects.
Aplicaciones Científicas De Investigación
Methyl 4-(1H-indol-2-yl)butanoate has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. Methyl 4-(1H-indol-2-yl)butanoate has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety.
Propiedades
IUPAC Name |
methyl 4-(1H-indol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQNBSPRKLUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342534 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-indol-2-yl)butanoate | |
CAS RN |
28093-53-0 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



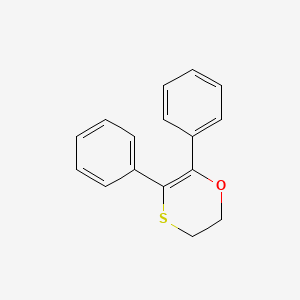
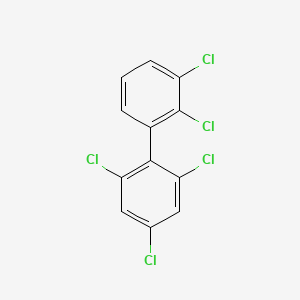
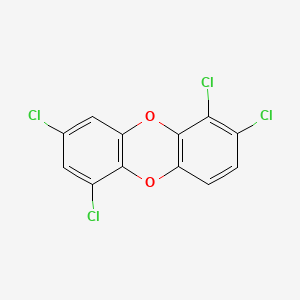
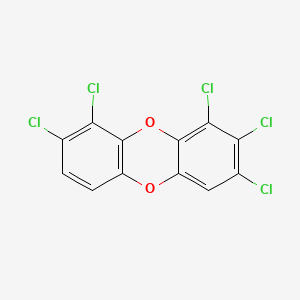
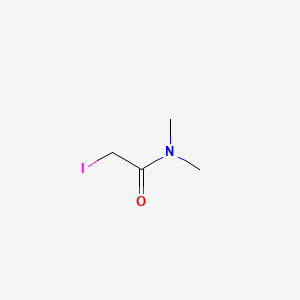
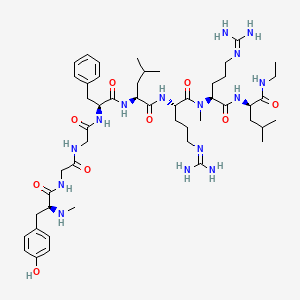
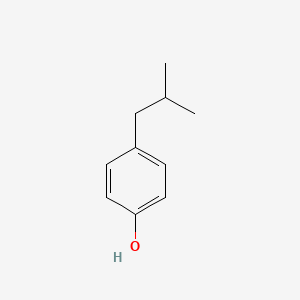
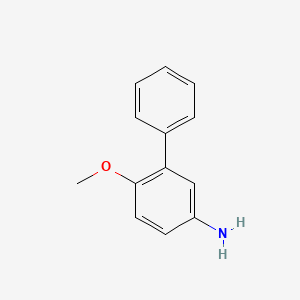
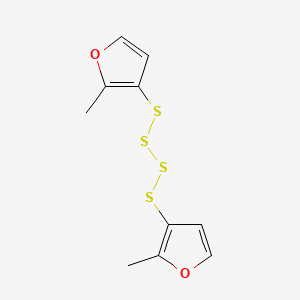
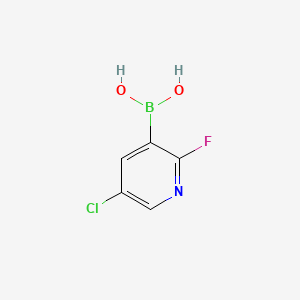
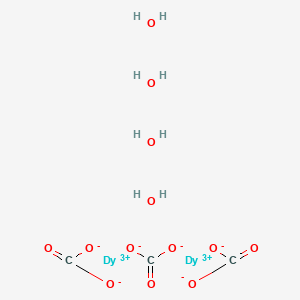
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
